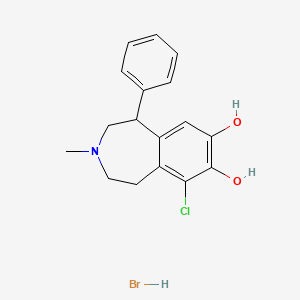
(2-Hydroxyethyl)ammonium dihydrogen orthoborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)ammonium dihydrogen orthoborate is a chemical compound with the molecular formula C₂H₁₀BNO₄
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Hydroxyethyl)ammonium dihydrogen orthoborate can be synthesized through the reaction of boric acid (H₃BO₃) with 2-aminoethanol (C₂H₇NO). The reaction typically occurs in an aqueous medium, where boric acid and 2-aminoethanol are mixed in a 1:1 molar ratio. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves precise control of temperature, pH, and concentration of reactants to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxyethyl)ammonium dihydrogen orthoborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield borate esters, while substitution reactions can produce various substituted borate compounds .
Aplicaciones Científicas De Investigación
(2-Hydroxyethyl)ammonium dihydrogen orthoborate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and therapeutic agents.
Industry: The compound is used in industrial processes, including the production of boron-containing materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of (2-Hydroxyethyl)ammonium dihydrogen orthoborate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and function. It may also influence cellular processes by altering the permeability of cell membranes and affecting ion transport .
Comparación Con Compuestos Similares
Similar Compounds
Ethanolamine borate: Similar in structure and properties, used in similar applications.
Monoethanolamine N-borate: Another boron-containing compound with comparable uses.
Boric acid monoethanolamine salt: Shares similar chemical properties and applications
Uniqueness
(2-Hydroxyethyl)ammonium dihydrogen orthoborate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
68425-67-2 |
|---|---|
Fórmula molecular |
C2H7NO.BH3O3 C2H10BNO4 |
Peso molecular |
122.92 g/mol |
Nombre IUPAC |
2-aminoethanol;boric acid |
InChI |
InChI=1S/C2H7NO.BH3O3/c3-1-2-4;2-1(3)4/h4H,1-3H2;2-4H |
Clave InChI |
QIDCRGDFWRMBJC-UHFFFAOYSA-N |
SMILES canónico |
B(O)(O)O.C(CO)N |
Descripción física |
Liquid, Other Solid; Other Solid; Liquid Liquid |
Números CAS relacionados |
68797-44-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12298142.png)

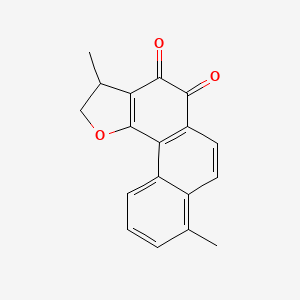

![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12298167.png)
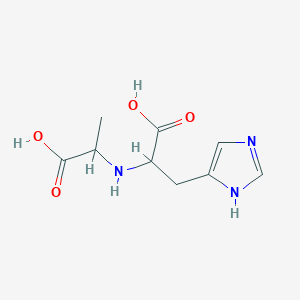
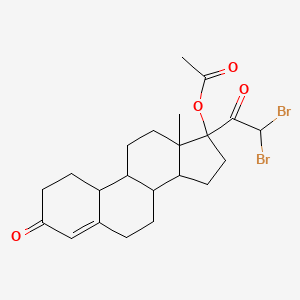

![lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate](/img/structure/B12298200.png)
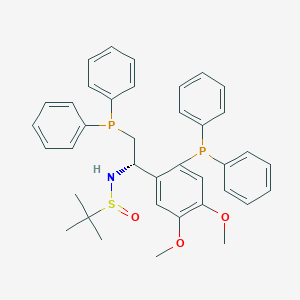
![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene-6,15,24,33-tetramine](/img/structure/B12298215.png)

![2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide](/img/structure/B12298221.png)
